molecular formula C10H18O2 B8812490 2,3-Epoxy-3,7-dimethyloct-6-enol CAS No. 50727-94-1

2,3-Epoxy-3,7-dimethyloct-6-enol

Cat. No.: B8812490
CAS No.: 50727-94-1
M. Wt: 170.25 g/mol
InChI Key: RZRBXGPSHVAUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Epoxy-3,7-dimethyloct-6-enol is a natural product found in Vitis vinifera, Zanthoxylum schinifolium, and other organisms with data available.

Properties

CAS No.

50727-94-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

[3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3)9(7-11)12-10/h5,9,11H,4,6-7H2,1-3H3

InChI Key

RZRBXGPSHVAUQO-UHFFFAOYSA-N

SMILES

CC(=CCCC1(C(O1)CO)C)C

Canonical SMILES

CC(=CCCC1(C(O1)CO)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The hydroperoxide resulting from nerol can be reduced to the corresponding hydroxyl compound and this can then be cyclized with acid catalysis to give nerol oxide.
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Synthesis routes and methods II

Procedure details

Ohloff prepared the intermediate 3,7-dimethyl-octa-2,5-dien-1,7-diol from nerol by its photosensitized air oxidation followed by reduction and cyclisation with an acid to obtain racemic nerol oxide [G. Ohloff, K. H. Schulte-Elite & B. Willhalm Helv. Chim. Acta. 47, 602, 1964]. In another publication nerol was first subjected to epoxidation at C6–C7 double bond and the epoxy derivative so obtained was heated in dimethyl amine at 150° to give 3,7-dimethyl-6-dimethyl amino-2-octen-1,7-diol which on oxidation with hydrogen peroxide and pyrolysis at 180° C. gave a diol intermediate that on acid catalysed cyclisation led to the formation of nerol oxide [G. Ohloff & B. Lienhard Helv. Chim. Acta. 48, 182, 1965].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Epoxy-3,7-dimethyloct-6-enol
Reactant of Route 2
2,3-Epoxy-3,7-dimethyloct-6-enol
Reactant of Route 3
2,3-Epoxy-3,7-dimethyloct-6-enol
Reactant of Route 4
2,3-Epoxy-3,7-dimethyloct-6-enol
Reactant of Route 5
2,3-Epoxy-3,7-dimethyloct-6-enol
Reactant of Route 6
2,3-Epoxy-3,7-dimethyloct-6-enol

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